

# "2-[(3-Bromopyridin-2-yl)oxy]ethanol" for functional group modification

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## Compound of Interest

Compound Name: 2-[(3-Bromopyridin-2-yl)oxy]ethanol

Cat. No.: B1527715

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## Application Notes and Protocols: 2-[(3-Bromopyridin-2-yl)oxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-[(3-Bromopyridin-2-yl)oxy]ethanol** is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridyl ether moiety, a common scaffold in pharmacologically active compounds, with two key functional handles for molecular elaboration: a bromine atom on the pyridine ring and a primary alcohol.<sup>[1]</sup> The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C3 position of the pyridine ring. The terminal hydroxyl group offers a site for esterification, etherification, or conversion to other functional groups. These characteristics make **2-[(3-Bromopyridin-2-yl)oxy]ethanol** a versatile building block for the synthesis of compound libraries and the development of novel chemical entities.

This document provides detailed application notes and experimental protocols for the functional group modification of **2-[(3-Bromopyridin-2-yl)oxy]ethanol**.

### Data Presentation

**Table 1: Palladium-Catalyzed Cross-Coupling Reactions of the Bromopyridine Moiety**

Entry	Coupling Partner	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	-	K <sub>2</sub> CO <sub>3</sub>	Toluene /H <sub>2</sub> O	100	12	85
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl <sub>2</sub> (3)	-	Cs <sub>2</sub> CO <sub>3</sub>	Dioxane	90	16	92
3	3-Thienylboronic acid	Pd <sub>2</sub> (dba) <sub>3</sub> (2)	XPhos (4)	K <sub>3</sub> PO <sub>4</sub>	t-BuOH	110	8	88
4	Aniline	Pd <sub>2</sub> (dba) <sub>3</sub> (2)	BINAP (3)	NaOt-Bu	Toluene	100	24	75
5	Morpholine	Pd(OAc) <sub>2</sub> (5)	RuPhos (10)	K <sub>2</sub> CO <sub>3</sub>	Dioxane	120	18	68

**Table 2: Functionalization of the Primary Alcohol**

Entry	Reagent	Reaction Type	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Acetic anhydride	Esterification	DMAP	Pyridine	DCM	25	4	95
2	Benzoyl chloride	Esterification	-	Et <sub>3</sub> N	THF	0 to 25	6	91
3	Methyl iodide	Etherification (Williamson)	-	NaH	THF	0 to 25	12	82
4	Benzyl bromide	Etherification (Williamson)	-	NaH	DMF	25	16	88
5	Methanesulfonyl chloride	Sulfonylation	-	Et <sub>3</sub> N	DCM	0	2	98

## Experimental Protocols

### Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-[(3-Bromopyridin-2-yl)oxy]ethanol with Phenylboronic Acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl substituent at the C3 position of the pyridine ring.

Materials:

- 2-[(3-Bromopyridin-2-yl)oxy]ethanol
- Phenylboronic acid

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Toluene
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a flame-dried round-bottom flask, add **2-[(3-Bromopyridin-2-yl)oxy]ethanol** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Evacuate and backfill the flask with argon three times.
- Add toluene and deionized water (4:1 v/v) to the flask.
- Degas the solution by bubbling with argon for 20 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
- Heat the reaction mixture to 100 °C and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

## Protocol 2: O-Alkylation of 2-[(3-Bromopyridin-2-yl)oxy]ethanol via Williamson Ether Synthesis

This protocol details the etherification of the primary alcohol functionality. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.<sup>[2]</sup><sup>[3]</sup>

Materials:

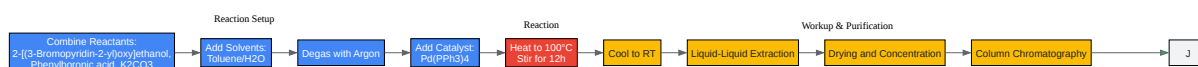
- **2-[(3-Bromopyridin-2-yl)oxy]ethanol**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **2-[(3-Bromopyridin-2-yl)oxy]ethanol** (1.0 eq) in anhydrous THF to the suspension.

- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ether.

## Visualizations



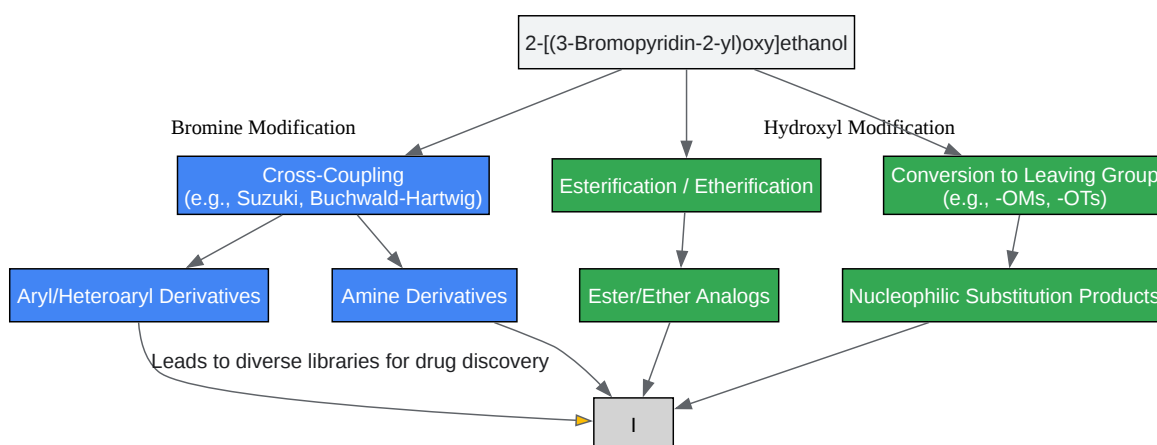
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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.



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Caption: Workflow for Williamson Ether Synthesis.



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Caption: Functionalization Pathways of the Core Scaffold.

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